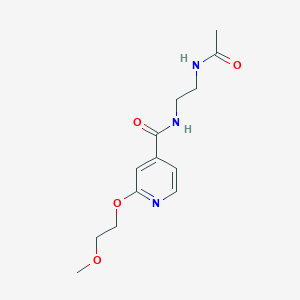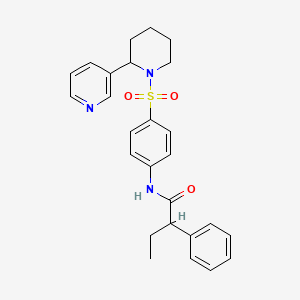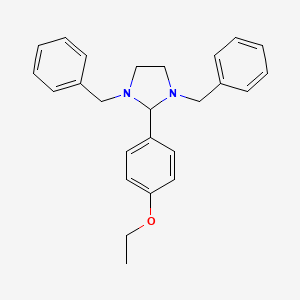
5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and a pyrrolidine ring bonded to a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which is then functionalized with a phenoxy group. The carbonylation of this intermediate is followed by the introduction of the pyridine ring and the carbonitrile group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for the addition of reagents and the monitoring of reaction parameters is common to ensure consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenoxy or pyridine rings.
科学的研究の応用
5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA. Detailed studies are required to elucidate the exact mechanisms and pathways.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share structural similarities and are used in similar applications.
Phenoxy compounds: Phenoxyacetic acid and its derivatives are also used in various chemical and biological applications.
Pyridine derivatives: Compounds such as nicotinonitrile and picolinonitrile have similar structures and are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets 5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.
特性
IUPAC Name |
5-(3-phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-10-14-7-6-13(11-19-14)17(21)20-9-8-16(12-20)22-15-4-2-1-3-5-15/h1-7,11,16H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZSTFPSEXCLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1,3-BENZOXAZOL-2-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B2744403.png)
![2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2744405.png)

![3-{[1,1'-biphenyl]-2-yloxy}-N-(cyanomethyl)propanamide](/img/structure/B2744409.png)
![Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate](/img/structure/B2744410.png)
![N-(2-(dimethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2744411.png)

![4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2744417.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate](/img/structure/B2744420.png)



![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride](/img/structure/B2744426.png)
